2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate
Overview
Description
2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate is an organic compound with the molecular formula C12H27NO3Si It is a carbamate derivative that features a trimethylsilyl group and a hydroxyhexyl chain
Scientific Research Applications
2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate typically involves the reaction of 2-(Trimethylsilyl)ethanol with 6-hydroxyhexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 2-(Trimethylsilyl)ethyl (6-oxohexyl)carbamate.
Reduction: Formation of 2-(Trimethylsilyl)ethyl (6-aminohexyl)carbamate.
Substitution: Formation of derivatives with various functional groups replacing the trimethylsilyl group.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate involves its ability to act as a protecting group. The trimethylsilyl group can be selectively removed under mild conditions, revealing the functional group it protects. This property is exploited in multi-step organic syntheses to achieve selective transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)ethyl carbamate
- 6-Hydroxyhexyl carbamate
- 2-(Trimethylsilyl)ethyl (6-aminomethyl)carbamate
Uniqueness
2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate is unique due to the presence of both a trimethylsilyl group and a hydroxyhexyl chain. This dual functionality allows it to serve as a versatile intermediate in organic synthesis, providing both protection and reactivity.
Properties
IUPAC Name |
2-trimethylsilylethyl N-(6-hydroxyhexyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3Si/c1-17(2,3)11-10-16-12(15)13-8-6-4-5-7-9-14/h14H,4-11H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNWAZHHESTMTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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